N-羧甲氧基-L-丙氨酸

描述

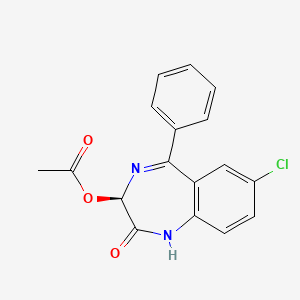

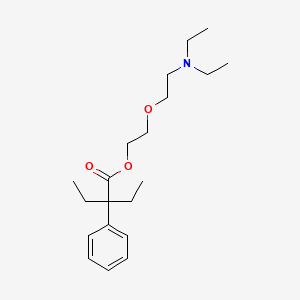

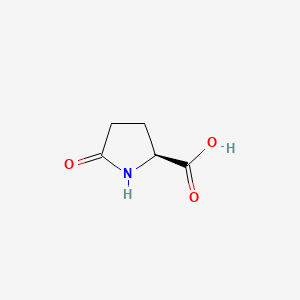

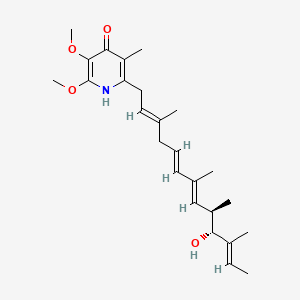

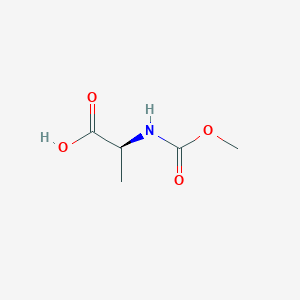

N-carbomethoxy-L-alanine is a compound with the molecular formula C5H9NO4 . It is also known by other names such as (2S)-2-[(methoxycarbonyl)amino]propanoic acid and Moc-Ala-OH .

Synthesis Analysis

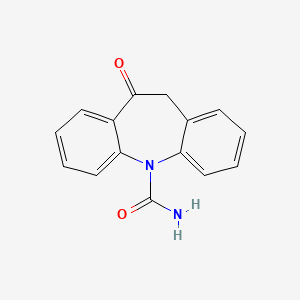

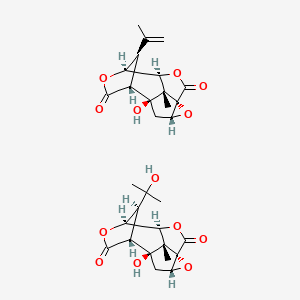

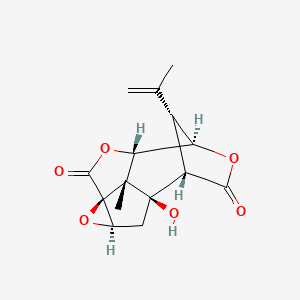

The synthesis of N-carbomethoxy-L-alanine has been achieved through a divergent total synthesis of four kopsane alkaloids . Key transformations in the synthesis process include an asymmetric Diels–Alder reaction to assemble the central bicyclo [2.2.2]octane moiety and the quaternary stereocenter at C20, a SmI2-mediated cascade reduction/aldol reaction to construct the five-membered ring and the quaternary stereocenter at C7, and a late-stage cascade reductive amination/cyclization to establish the highly strained caged ring system .Molecular Structure Analysis

The molecular structure of N-carbomethoxy-L-alanine is characterized by a central bicyclo [2.2.2]octane moiety and a quaternary stereocenter at C20 . The structure also includes a five-membered ring and a quaternary stereocenter at C7 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-carbomethoxy-L-alanine include an asymmetric Diels–Alder reaction, a SmI2-mediated cascade reduction/aldol reaction, and a late-stage cascade reductive amination/cyclization .Physical And Chemical Properties Analysis

N-carbomethoxy-L-alanine has a molecular weight of 147.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .科学研究应用

1. Biosynthesis of L-alanine

- Application Summary: Alanine dehydrogenase (AlaDH) can be applied in the biosynthesis of L-alanine from cheap carbon sources, such as glucose . It plays a key role in microbial carbon and nitrogen metabolism, spore formation, and photosynthesis .

- Methods of Application: Different AlaDHs from Bacillus subtilis 168 (BsAlaDH), Bacillus cereus (BcAlaDH), Mycobacterium smegmatis MC 2 155 (MsAlaDH), and Geobacillus stearothermophilus (GsAlaDH) were investigated. The wild E. coli BL21 with these four AlaDHs could produce L-alanine from glucose .

- Results or Outcomes: The final strain M-6 could produce 80.46 g/L of L-alanine with a yield of 1.02 g/g glucose after 63 h fed-batch fermentation, representing the highest yield for microbial L-alanine production .

2. Copolymerization of N-Carboxyanhydrides of α-Amino Acids

- Application Summary: Synthetic peptide-based polymers prepared from N-carboxyanhydrides (NCAs) of α-amino acids are useful for elucidating the relationship between the primary structure of natural peptides and their immunogenicity . They show promise for applications in drug release, gene delivery, tissue engineering, and regenerative medicine .

- Methods of Application: The random copolymerization of L-alanine NCA with NCAs of L-glutamic acid 5-benzylester (Bn-Glu NCA), S-benzyl-cysteine (Bn-Cys NCA), O-benzyl-L-serine (Bn-Ser NCA), and L-phenylalanine (Phe NCA) was performed using N-heterocyclic carbene (NHC) catalysts .

- Results or Outcomes: The NHC-initiated Ala NCA/Bn-Glu NCA and Ala NCA/Bn-Cys NCA copolymerization reactions achieved 90% conversion within 30 min . The reactivity ratio values estimated using the Kelen and Tüdos method show that poly (Bn-Glu-co-Ala) and poly (Bn-Cys-co-Ala) have random repeating units with rich alternating sequences .

3. Biomedical Applications of L-alanine

- Methods of Application: The anticipated therapeutic potential of L-alanine, produced microbially using a lactic acid bacterial strain Pediococcus acidilactici BD16 (alaD+) expressing L-alanine dehydrogenase enzyme, was assessed in terms of anti-proliferative, anti-bacterial, and anti-urolithiatic properties .

- Results or Outcomes: Anti-bacterial assays revealed that L-alanine successfully inhibited growth and in vitro proliferation of important human pathogens including Enterococcus faecalis, Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae in a concentration-dependent manner . The current investigation has also revealed its significant anti-proliferative potential against human lung adenocarcinoma (A549; IC 50 7.32 μM) and mammary gland adenocarcinoma (MCF-7; IC 50 8.81 μM) cells . The anti-urolithiatic potential of L-alanine was augmented over three different phases, viz., nucleation inhibition, aggregation inhibition, and oxalate depletion .

4. Enzymatic Metaraminol Production

- Application Summary: Vicinal amino alcohols such as metaraminol find direct application in pharmaceuticals and serve as building blocks for fine chemicals . The amine transaminase enzyme can facilitate the stereoselective production of such amino alcohols, which have two chiral centers, e.g., by transamination from 2-hydroxy ketones in the presence of an amine donor .

- Methods of Application: The feasibility of enzymatic metaraminol production has already been demonstrated with the amine donor isopropylamine . This amine donor has the drawback of an unfavorable reaction equilibrium for the target reaction and being crude oil-based . Therefore, isopropylamine was substituted with the bio-based amine donor L-alanine . As the transamination reaction is also thermodynamically limited when utilizing L-alanine, in situ liquid–liquid extraction of metaraminol was implemented to increase the conversions and initiate downstream processing steps .

- Results or Outcomes: By integrating the in situ product removal (ISPR) concept with the enzymatic reaction, the utilization of L-alanine as a bio-based amine donor was enabled by circumventing the unfavorable reaction equilibrium, accomplishing increased conversions and efficient product recovery by back extraction .

5. β-Alanine Synthesis

- Application Summary: L-aspartate-α-decarboxylase and its isoenzyme play a crucial role in the β-alanine synthesis .

- Methods of Application: The research progress of L-aspartate-α-decarboxylase and its isoenzyme in the β-alanine synthesis was studied .

- Results or Outcomes: The study provides insights into the role of L-aspartate-α-decarboxylase and its isoenzyme in the β-alanine synthesis .

未来方向

The divergent total synthesis of N-carbomethoxy-L-alanine opens up new possibilities for the synthesis of other complex molecules . This work could potentially be used for the industrial production of L-α-, L-β-, and L-γ-amino acids . The structural analysis provides new insights on enzyme–substrate interaction, which could shed light on engineering of CβAAs for high catalytic activity and broad substrate specificity .

属性

IUPAC Name |

(2S)-2-(methoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFZODJINWJNPZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-carbomethoxy-L-alanine | |

CAS RN |

59190-99-7 | |

| Record name | N-Carbomethoxy-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059190997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CARBOMETHOXY-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIL4K149FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。